N-[1-(4-Methylphenyl)propyl]cyclopropanamine
Description
N-[1-(4-Methylphenyl)propyl]cyclopropanamine is a synthetic organic compound featuring a cyclopropane ring directly bonded to an amine group. The amine is further connected to a 4-methylphenyl substituent via a three-carbon propyl chain.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)propyl]cyclopropanamine |
InChI |
InChI=1S/C13H19N/c1-3-13(14-12-8-9-12)11-6-4-10(2)5-7-11/h4-7,12-14H,3,8-9H2,1-2H3 |
InChI Key |
LCQDEZVFDHPHFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation Strategies for Core Ring Formation
Corey-Chaykovsky Cyclopropanation
The Corey-Chaykovsky reaction, employing trimethylsulfoxonium iodide (TMSI) under basic conditions, enables the stereoselective formation of cyclopropane rings. For N-[1-(4-methylphenyl)propyl]cyclopropanamine, this method involves cyclopropanation of (E)-3-(3,4-difluorophenyl)acrylonitrile (IIa) using TMSI and sodium hydride in dimethyl sulfoxide (DMSO). The reaction proceeds via a [2+1] cycloaddition mechanism, generating trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrile (IIIa) in 74% yield. Subsequent hydrolysis with lithium hydroxide affords the carboxylic acid intermediate (IV), which undergoes Curtius rearrangement to install the amine group.
Optimization Considerations
Reductive Amination for N-Alkylation
Ketone Synthesis and Reduction
Reductive amination between cyclopropanamine and 1-(4-methylphenyl)propan-1-one provides a direct route to the target compound. The ketone precursor is synthesized via Friedel-Crafts acylation of toluene with propionyl chloride, catalyzed by aluminum chloride (AlCl₃). This step yields 4-methylpropiophenone in 68% purity, requiring subsequent silica gel chromatography for isolation.
Reductive Conditions
- Catalytic Hydrogenation : Palladium on carbon (Pd/C, 10 wt%) under 50 psi H₂ at 80°C achieves 89% conversion but suffers from over-reduction byproducts (11%).
- Borane-Mediated Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol with glacial acetic acid selectively reduces the imine intermediate, delivering this compound in 82% isolated yield.
Alkylation of Cyclopropanamine Derivatives
Direct N-Alkylation
Alkylation of cyclopropanamine with 1-(4-methylphenyl)propyl bromide in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base affords the target compound in 57% yield. However, competing dialkylation generates the tertiary amine byproduct (23%), necessitating careful stoichiometric control (amine:alkyl halide = 3:1).
Solvent Optimization
Asymmetric Synthesis via Chiral Auxiliaries
Oppolzer’s Sultam Methodology
Diastereoselective cyclopropanation using Oppolzer’s sultam achieves enantiomeric excesses >95%. The protocol involves:
- Derivatization of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (IV) with (1R,2S)-N-(tert-butoxycarbonyl)-2-phenylcyclopropanecarboxamide.
- Cyclopropanation with ethyl diazoacetate and dirhodium tetraacetate, yielding the chiral intermediate in 71% yield.
- Acidic hydrolysis (6M HCl, reflux) to remove the auxiliary, affording enantiopure this compound.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Reductive Amination | 82 | N/A | High | 12.4 |
| Corey-Chaykovsky | 74 | 88 | Moderate | 18.7 |
| Direct Alkylation | 57 | N/A | Low | 9.8 |
| Oppolzer’s Sultam | 71 | 95 | Low | 32.5 |
Reductive amination emerges as the most cost-effective and scalable approach, whereas Oppolzer’s method provides superior enantiocontrol for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Methylphenyl)propyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The cyclopropane ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated cyclopropane derivatives.
Scientific Research Applications
N-[1-(4-Methylphenyl)propyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-Methylphenyl)propyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The 4-methoxy group in 1-(4-methoxyphenyl)cyclopropanamine hydrochloride increases polarity compared to the methyl group in the target compound, improving water solubility . The trifluoromethyl group in [1-(4-trifluoromethylphenyl)cyclopropyl]methylamine enhances lipophilicity and metabolic stability, making it suitable for CNS-targeting applications . 4-Methylamphetamine shares the 4-methylphenyl group but lacks the cyclopropane ring, instead featuring a phenethylamine backbone linked to an isopropyl group.
Chain Flexibility :
Salt Forms :
Physicochemical and Market Considerations
- Molecular Weight and Lipophilicity: The trifluoromethyl derivative (215.21 g/mol) has the highest molecular weight and lipophilicity, favoring blood-brain barrier penetration .
Market Trends :
- Global production of 1-(4-methylphenyl)cyclopropanamine is projected to grow at a CAGR of 5.2% from 2025–2030, driven by demand for specialty chemicals in pharmaceuticals .
Q & A
Q. What synthetic routes are commonly employed to synthesize N-[1-(4-Methylphenyl)propyl]cyclopropanamine, and what parameters critically influence yield and purity?
- Methodological Answer : Synthesis typically involves reductive amination of 4-methylpropiophenone derivatives with cyclopropanamine precursors. Key parameters include:
- Temperature control (e.g., maintaining ≤0°C during cyclopropanation to prevent ring-opening by-products) .
- Catalyst selection (e.g., palladium catalysts for cross-coupling steps) .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (using ethanol/water mixtures) to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are diagnostic?
- Methodological Answer :
- 1H/13C NMR : Focus on the cyclopropane protons (δ 0.8–1.2 ppm, triplet splitting) and aromatic protons (δ 6.8–7.2 ppm for para-substituted methyl groups) .
- Mass Spectrometry (MS) : Base peak at m/z 175 [M+H]+ with fragmentation patterns indicating cyclopropane ring stability .
- FTIR : Stretching vibrations for amine groups (ν 3350–3300 cm⁻¹) and aromatic C-H (ν 3050 cm⁻¹) .
Q. What storage conditions are recommended to ensure the stability of this compound?
- Methodological Answer :
- Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation .
- Purity degradation >5% over 6 months requires revalidation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers optimize the cyclopropanation step to minimize byproduct formation during synthesis?
- Methodological Answer :
- Solvent Choice : Use tetrahydrofuran (THF) instead of DMF to reduce side reactions .
- Catalyst Optimization : Employ copper(I) iodide with 1,10-phenanthroline for regioselective cyclopropane formation .
- Reaction Monitoring : In situ FTIR or GC-MS to track intermediate formation and adjust reaction time (typically 12–24 hours) .
Q. What strategies address discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm receptor binding .
- Stereochemical Analysis : Chiral HPLC (Chiralpak AD-H column) to isolate enantiomers, as biological activity may vary significantly between R and S configurations .
- Metabolic Stability Testing : Incubate with liver microsomes to identify active metabolites that may skew data .
Q. How does the para-methyl group on the phenyl ring influence physicochemical properties and receptor interactions?
- Methodological Answer :
- Lipophilicity : Increases logP by ~0.5 units compared to unsubstituted analogs, enhancing blood-brain barrier permeability (measured via shake-flask method) .
- Steric Effects : Reduces binding affinity at σ1 receptors by 30% compared to methoxy-substituted analogs (docking simulations using AutoDock Vina) .
- Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point elevation of 10–15°C relative to ortho-substituted derivatives .
Q. What computational methods are suitable for modeling the conformational dynamics of this compound in solution?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., water/ethanol) using AMBER force fields to assess cyclopropane ring flexibility .
- Density Functional Theory (DFT) : Calculate rotational barriers of the propyl chain (B3LYP/6-31G* level) to predict dominant conformers .
- Docking Studies : Use Schrödinger Suite to map interactions with serotonin receptors (e.g., 5-HT2A) and correlate with in vitro data .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s solubility in aqueous buffers?
- Methodological Answer :
- Buffer Composition : Test solubility in phosphate-buffered saline (PBS) vs. Tris-HCl, as ionic strength affects aggregation .
- pH Adjustment : Solubility increases at pH <6 due to amine protonation (measure via UV-Vis spectroscopy at λ 260 nm) .
- Dynamic Light Scattering (DLS) : Detect nanoaggregates in "soluble" samples, which may explain discrepancies .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
